(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone
Description
“(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone” is a piperidinyl methanone derivative featuring a pyridine ring substituted with bromine at position 5 and a methyl group at position 4. This structure combines a halogen (bromo) and an alkyl (methyl) group, which may influence its electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-7-11(14-8-10(9)13)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZPPVFJQZZUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5th position.
Formation of Methanone: The brominated product is then reacted with a suitable reagent to form the methanone moiety.
Piperidinylation: Finally, the methanone intermediate is reacted with piperidine to attach the piperidin-1-yl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The methanone moiety can be involved in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Pyridines: Products formed by substitution of the bromine atom.
Alcohols and Carboxylic Acids: Products formed by oxidation or reduction of the methanone moiety.
Heterocyclic Compounds: Products formed by cyclization reactions.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Research indicates that it may inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in glucocorticoid metabolism, which is linked to conditions such as type 2 diabetes and obesity . Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation.
Case Study:
In a study focusing on compounds with similar structures, it was found that derivatives targeting the 11β-hydroxysteroid dehydrogenase type 1 pathway showed promising results in preclinical models for treating metabolic syndrome . The specific compound mentioned could be synthesized and tested for similar efficacy.
Neuropharmacology
CNS Disorders:
The compound may also exhibit neuroprotective properties. It is hypothesized that due to its structural similarity to known neuroprotective agents, it could be effective in treating neurodegenerative diseases such as Alzheimer's disease .
Research Insights:
Studies have indicated that compounds inhibiting 11β-hydroxysteroid dehydrogenase type 1 can improve cognitive function in models of mild cognitive impairment. This suggests that (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone could be further investigated for its effects on cognitive decline associated with aging .
Pharmacokinetics:
Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, including moderate lipophilicity and sufficient metabolic stability, which are critical for drug development .
Toxicology:
Safety assessments indicate that while the compound shows low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential interactions with other pharmaceuticals .
Mechanism of Action
The mechanism of action of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and piperidin-1-yl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
Key Observations :
- Halogen Effects : Bromine at position 5 (target compound) may enhance lipophilicity and metabolic stability compared to chlorine or fluorine in analogs like F13714 or ADX47273 .
- Amino vs. Alkyl Groups: F13714’s 6-methylamino group enhances 5-HT1A affinity, whereas the target compound’s 4-methyl group may reduce steric hindrance, favoring interactions with larger binding pockets .
Receptor Binding Affinity and Selectivity
- 5-HT1A Receptor: F13714 exhibits nanomolar affinity (pKi = 10.4 for human 5-HT1A) due to synergistic effects of 5-methyl and 6-methylamino groups. The target compound’s bromo-methyl substitution likely reduces affinity but may improve selectivity over off-target receptors (e.g., sigma, dopamine D1) .
Physicochemical Properties
- Solubility: Piperidinyl methanones generally exhibit moderate solubility in organic solvents (e.g., methanol, chloroform), as seen in analogs like (4-amino-furazan-3-yl)-piperidin-1-yl-methanone ().
Biological Activity
(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molar mass of approximately 271.15 g/mol. It features a bromine atom substituted at the 5-position of a pyridine ring and a piperidinyl group attached through a methanone linkage.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the metabolism of glucocorticoids, which are involved in various metabolic processes and disorders like obesity and type 2 diabetes .
2. CNS Activity
The compound has shown potential in treating central nervous system (CNS) disorders. Specifically, it may exhibit neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and mild cognitive impairment .
3. Antimicrobial Properties
Studies have demonstrated that related compounds possess antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains, showing significant inhibition at certain concentrations, indicating potential for development as antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : It has been suggested that the compound may interact with serotonin receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : By inhibiting enzymes involved in steroid metabolism, it can modulate metabolic pathways that are dysregulated in metabolic syndrome and other disorders.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds, researchers found that administration resulted in reduced neuronal cell death in models of Alzheimer's disease. The mechanism was attributed to the modulation of oxidative stress pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of piperidine derivatives revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, showcasing the potential for new therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar piperidine derivatives are synthesized by reacting halogenated pyridine intermediates with piperidine under basic conditions (e.g., NaOH in dichloromethane) to form the methanone linkage. Purification often involves column chromatography with gradients like n-hexane/EtOAc (5:5) to isolate the product .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the chemical environment of the bromine and methyl groups on the pyridine ring, as well as the piperidine moiety. For example, H-NMR peaks near δ 2.5–3.5 ppm indicate piperidine protons .
- HPLC : Retention times (e.g., ~13 minutes) and peak area purity (≥95%) validate compound homogeneity .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) highlight potential impurities .
Q. What safety precautions are required for handling this compound?
- Methodological Answer : While GHS classification data is limited for this compound, related piperidine derivatives require:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Gloves, lab coats, and safety goggles.
- Storage : In airtight containers at 2–8°C to prevent degradation .
Q. How is the molecular structure validated?
- Methodological Answer : X-ray crystallography or computational modeling (e.g., DFT) resolves bond angles and torsional strain. For example, studies on analogous compounds use crystallographic data to confirm the planar geometry of the pyridine ring and the spatial arrangement of substituents .
Q. What are the stability considerations during storage?
- Methodological Answer : Stability tests under varying pH, temperature, and humidity show degradation risks. For instance, refrigeration (2–8°C) in amber glass vials minimizes thermal and photolytic decomposition. Organic degradation rates increase with temperature, necessitating controlled storage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer : Modify substituents (e.g., replacing bromine with fluorine) and evaluate pharmacological activity. For example, piperidine derivatives with fluorinated aromatic rings show enhanced binding to CNS targets. SAR studies require iterative synthesis, in vitro assays (e.g., receptor binding), and computational docking .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model interactions with biological targets (e.g., kinases) using software like AutoDock or Schrödinger .
Q. How to resolve contradictions in analytical data (e.g., elemental analysis)?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C: 65.8% calculated vs. 65.5% observed) may arise from residual solvents or hydration. Use complementary techniques like mass spectrometry (HRMS) or Karl Fischer titration to confirm purity and hydration state .
Q. What pharmacological mechanisms are plausible for this compound?
- Methodological Answer : Piperidine methanones often act as enzyme inhibitors or receptor modulators. For example, similar compounds inhibit acetylcholinesterase or bind to sigma receptors. Mechanistic studies require enzyme inhibition assays (IC50 determination) and radioligand displacement assays .
Q. How to optimize synthetic yield and purity for scale-up?
- Methodological Answer : Adjust reaction stoichiometry (e.g., excess piperidine) and optimize purification. For example, using preparative HPLC with C18 columns and isocratic elution (e.g., 70% MeCN/water) improves yield and purity. Monitor reaction progress via TLC or inline IR spectroscopy .
Q. What strategies mitigate matrix effects in analytical quantification?
- Methodological Answer : Matrix effects (e.g., organic degradation in wastewater) are minimized by stabilizing samples at low temperatures (4°C) and using internal standards (e.g., deuterated analogs). Hyperspectral imaging (HSI) coupled with PCA analysis can differentiate compound signatures from complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
